molecular formula C12H9ClO2S B1270869 Biphenyl-2-sulfonyl chloride CAS No. 2688-90-6

Biphenyl-2-sulfonyl chloride

Cat. No.: B1270869
CAS No.: 2688-90-6
M. Wt: 252.72 g/mol
InChI Key: RENKNADFNRIRNZ-UHFFFAOYSA-N
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Description

Biphenyl-2-sulfonyl chloride is an organic compound with the molecular formula C12H9ClO2S. It consists of a biphenyl group, which is two benzene rings connected by a single bond, and a sulfonyl chloride group attached to the second position of the biphenyl structure. This compound is used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and industry .

Biochemical Analysis

Cellular Effects

The effects of 2-Phenylbenzenesulfonyl chloride on various types of cells and cellular processes are profound. It can influence cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism. By sulfonylating key signaling proteins, 2-Phenylbenzenesulfonyl chloride can disrupt normal cell signaling, leading to altered cellular responses. Additionally, this compound can affect gene expression by modifying transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of specific genes .

Molecular Mechanism

At the molecular level, 2-Phenylbenzenesulfonyl chloride exerts its effects through covalent modification of biomolecules. It reacts with nucleophilic groups, such as amino and hydroxyl groups, in proteins and other biomolecules. This reaction results in the formation of stable sulfonamide or sulfonate ester bonds. These covalent modifications can inhibit enzyme activity, alter protein-protein interactions, and affect the stability and function of the modified biomolecules. The ability of 2-Phenylbenzenesulfonyl chloride to form covalent bonds with target molecules underlies its biochemical and cellular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Phenylbenzenesulfonyl chloride can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can hydrolyze in the presence of water, leading to the formation of benzenesulfonic acid and hydrochloric acid. Over time, this hydrolysis can reduce the concentration of active 2-Phenylbenzenesulfonyl chloride, thereby diminishing its effects on cellular function. Long-term studies have shown that prolonged exposure to 2-Phenylbenzenesulfonyl chloride can lead to cumulative effects on cellular processes, including changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of 2-Phenylbenzenesulfonyl chloride vary with different dosages in animal models. At low doses, this compound can selectively modify specific proteins and enzymes, leading to subtle changes in cellular function. At high doses, 2-Phenylbenzenesulfonyl chloride can cause widespread protein modification, leading to significant disruptions in cellular processes. Toxic or adverse effects, such as cell death and tissue damage, have been observed at high doses. These threshold effects highlight the importance of careful dosage control in experimental settings .

Metabolic Pathways

2-Phenylbenzenesulfonyl chloride is involved in metabolic pathways that include its conversion to benzenesulfonic acid and hydrochloric acid through hydrolysis. Enzymes such as sulfatases and esterases can facilitate the breakdown of this compound in biological systems. The metabolic flux and levels of metabolites can be affected by the presence of 2-Phenylbenzenesulfonyl chloride, leading to changes in cellular metabolism. The interactions with metabolic enzymes and cofactors play a crucial role in determining the fate of this compound in biological systems .

Transport and Distribution

Within cells and tissues, 2-Phenylbenzenesulfonyl chloride is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of 2-Phenylbenzenesulfonyl chloride within specific cellular compartments can influence its activity and function. For example, its interaction with chloride channels and transporters can affect its distribution and impact on cellular processes .

Subcellular Localization

The subcellular localization of 2-Phenylbenzenesulfonyl chloride is determined by its chemical properties and interactions with cellular components. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, 2-Phenylbenzenesulfonyl chloride can localize to the endoplasmic reticulum, where it can modify proteins involved in protein folding and processing. The subcellular localization of this compound can significantly affect its activity and function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

Biphenyl-2-sulfonyl chloride can be synthesized through several methods. One common method involves the reaction of biphenyl with chlorosulfonic acid. The reaction typically proceeds under controlled conditions to ensure the selective formation of the sulfonyl chloride group at the desired position on the biphenyl ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using chlorosulfonic acid and biphenyl. The reaction is carried out in specialized reactors designed to handle the corrosive nature of chlorosulfonic acid. The product is then purified through distillation or recrystallization to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

Biphenyl-2-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Biphenyl-2-sulfonyl chloride is unique due to its specific substitution pattern, which allows for selective reactions at the second position of the biphenyl ring. This selectivity is advantageous in the synthesis of complex organic molecules, where precise control over the substitution pattern is required .

Properties

IUPAC Name

2-phenylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO2S/c13-16(14,15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RENKNADFNRIRNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373485
Record name 2-Phenylbenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2688-90-6
Record name 2-Phenylbenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenylbenzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Bromobiphenyl (2.33 g, 10 mmol) was dissolved in ether (10 ml) and cooled to -78° C. n-Butyllithium (2.5 M solution in hexane, 4.8 ml, 12 mmol) was added dropwise under constant stirring and an argon atmosphere. The resultant reaction mixture was stirred at -70° C. to -60° C. for 1 h. The reaction mixture was cooled to -78° C. and sulfuryl chloride (0.88 ml, 11 mmol) was added dropwise. After addition, the reaction mixture was allowed to attain ambient temperature slowly and stirred for 1 h. The reaction mixture was diluted with ethyl acetate (50 ml), washed with water and the organic layer dried over anhydrous MgSO4. Removal of the solvent under reduced pressure gave a crude product, which was purified by column chromatography, using hexane followed by 5% ethyl acetate in hexane as eluent, to give 2-bi-phenylsulfonyl chloride as a solid (1.3 g, 51% yield).
Quantity
2.33 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
4.8 mL
Type
reactant
Reaction Step Two
Quantity
0.88 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of [1,1'-Biphenyl]-2-sulfonyl chloride in the electrochemical synthesis of sultones?

A: [1,1'-Biphenyl]-2-sulfonyl chloride serves as the primary starting material in this reaction. It undergoes an electrochemical dehydrogenative C-O bond formation in the presence of K2CO3 and H2O under constant current electrolysis. This process leads to the formation of an aryl-fused sultone. [] Control experiments suggest that the reaction proceeds through the electrochemical oxidation of in situ generated sulfonates, leading to the formation of key sulfo radical intermediates. []

Q2: What are the advantages of using electrochemical synthesis for this transformation?

A: Electrochemical synthesis offers several benefits for this specific reaction. Firstly, it avoids the use of harsh chemical oxidants, contributing to a potentially greener and more sustainable synthetic approach. [] Secondly, the electrochemical conditions allow for milder reaction conditions and potentially higher selectivity compared to traditional chemical methods.

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